
2-(Thiophen-3-ylmethyl)thiolane-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Thiophen-3-ylmethyl)thiolane-2-carbaldehyde is a heterocyclic compound that features a thiophene ring and a thiolane ring Thiophene is a five-membered ring containing one sulfur atom, while thiolane is a saturated five-membered ring with one sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-ylmethyl)thiolane-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of thiophene derivatives with aldehydes under specific conditions. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives . Another method is the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
2-(Thiophen-3-ylmethyl)thiolane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
科学的研究の応用
2-(Thiophen-3-ylmethyl)thiolane-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
作用機序
The mechanism of action of 2-(Thiophen-3-ylmethyl)thiolane-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s structure allows it to interact with various biological targets, making it a versatile molecule for drug development.
類似化合物との比較
Similar Compounds
Thiophene-2-carboxaldehyde: Another thiophene derivative with similar chemical properties.
3-Methyl-2-thiophenecarboxaldehyde: A thiophene derivative with a methyl group at the 3-position.
2-Butylthiophene: Used as a raw material in the synthesis of anticancer agents.
Uniqueness
2-(Thiophen-3-ylmethyl)thiolane-2-carbaldehyde is unique due to its combination of a thiophene ring and a thiolane ring, which imparts distinct chemical and biological properties
特性
分子式 |
C10H12OS2 |
|---|---|
分子量 |
212.3 g/mol |
IUPAC名 |
2-(thiophen-3-ylmethyl)thiolane-2-carbaldehyde |
InChI |
InChI=1S/C10H12OS2/c11-8-10(3-1-4-13-10)6-9-2-5-12-7-9/h2,5,7-8H,1,3-4,6H2 |
InChIキー |
VHEYIZILTPHIGU-UHFFFAOYSA-N |
正規SMILES |
C1CC(SC1)(CC2=CSC=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


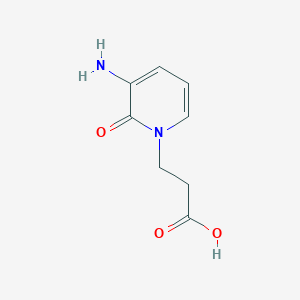
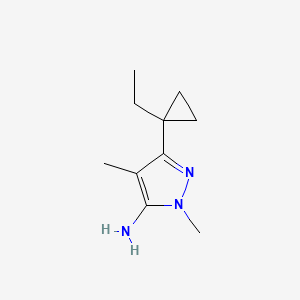
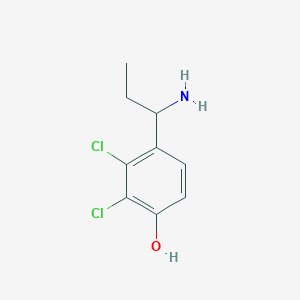
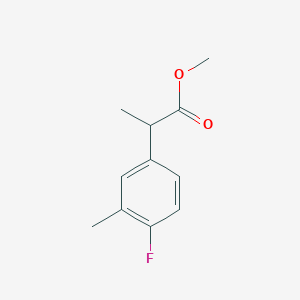
![2-[(Prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid](/img/structure/B13312711.png)
![2-Cyclobutyl-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13312720.png)
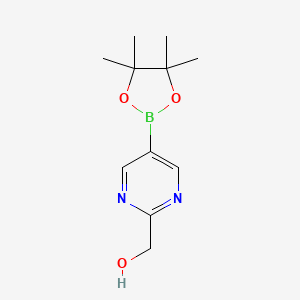
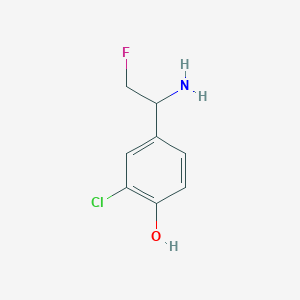
![3-[4-(Trifluoromethyl)benzoyl]azetidine](/img/structure/B13312744.png)

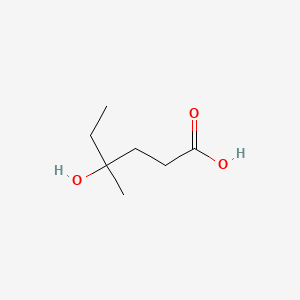

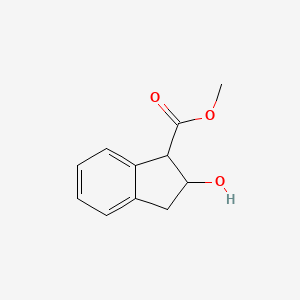
![4-Chloro-2-(propan-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B13312783.png)
